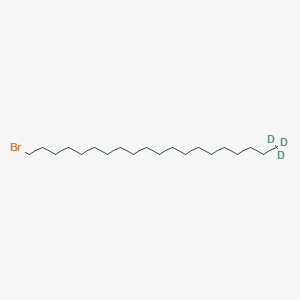

20-Bromo-1,1,1-trideuterioicosane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

20-Bromo-1,1,1-trideuterioicosane is a deuterated analogue of 20-bromoicosane, a long-chain alkane with a bromine atom attached to the 20th carbon atom. This compound has gained attention in various fields of research due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromo-1,1,1-trideuterioicosane typically involves the bromination of 1,1,1-trideuterioicosane. The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of deuterated starting materials is essential to maintain the integrity of the deuterium atoms in the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 20-Bromo-1,1,1-trideuterioicosane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include nucleophilic substitution (SN2) and elimination (E2) reactions .

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature.

Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products:

SN2 Reaction: The major product is 1,1,1-trideuterioicosane, formed by the replacement of the bromine atom with a hydroxyl group.

E2 Reaction: The major product is 1,1,1-trideuterioicosene, formed by the elimination of hydrogen bromide (HBr).

Wissenschaftliche Forschungsanwendungen

20-Bromo-1,1,1-trideuterioicosane has several applications in scientific research:

Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

Biology: Investigated for its potential use in labeling studies to track metabolic pathways and biological processes.

Medicine: Explored for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 20-Bromo-1,1,1-trideuterioicosane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromine atom. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond and the release of hydrogen bromide .

Vergleich Mit ähnlichen Verbindungen

20-Bromoicosane: The non-deuterated analogue of 20-Bromo-1,1,1-trideuterioicosane.

1-Bromoicosane: A brominated alkane with the bromine atom attached to the first carbon atom.

20-Chloroicosane: A chlorinated analogue with a chlorine atom instead of bromine at the 20th carbon atom.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, isotope effects, and metabolic pathways. The deuterium atoms also enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development.

Biologische Aktivität

Overview of the Compound

20-Bromo-1,1,1-trideuterioicosane, with the CAS number 202480-72-6, is a brominated hydrocarbon compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom in its structure significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromine atom can form covalent bonds with nucleophilic sites on enzymes, modulating their activity.

- Gene Expression Modulation : This compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

- Induction of Apoptosis : Preliminary studies suggest that it can induce programmed cell death in various cancer cell lines.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Studies indicate significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 15.85 ± 3.32 | More potent |

| SW480 | 17.85 ± 0.92 | Comparable |

These findings suggest that this compound may serve as a promising candidate for anticancer drug development.

Antioxidant Activity

The compound exhibits potential antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by oxidative stress.

Antimicrobial Activity

Preliminary evaluations have shown that this compound possesses antimicrobial properties against various bacterial strains and fungi. This suggests its potential application in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. Such characteristics are essential for developing therapies targeting central nervous system disorders.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of brominated hydrocarbons similar to this compound:

- Study on Anticancer Properties : A recent investigation demonstrated that modifications at specific positions can enhance the anticancer potency while minimizing toxicity to normal cells.

- Antimicrobial Efficacy : Comparative analyses revealed that brominated compounds exhibited superior antimicrobial activity compared to their non-brominated counterparts.

Eigenschaften

IUPAC Name |

20-bromo-1,1,1-trideuterioicosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASMUMJSKOHFJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.